CaV1.2/CaV1.3 Antagonism Profile
The diethyl 4-(2,4-difluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analog demonstrates concentration-dependent antagonism at L-type calcium channels, with measured IC50 values of 20 nM at CaV1.2 and 58 nM at CaV1.3 in a FLIPR assay, indicating moderate CaV1.2 selectivity [1]. By structural inference, the target compound, featuring a dimethyl ester and a 3,4-difluorophenyl group, is predicted to exhibit altered potency due to the meta-fluorine substitution's impact on the dihedral angle and ester group lipophilicity. However, no direct quantitative data for this compound exists in the same assay system.
| Evidence Dimension | Antagonist potency at recombinant human CaV1.2 and CaV1.3 channels |
|---|---|
| Target Compound Data | No direct data available. Predicted altered activity based on SAR. |
| Comparator Or Baseline | Diethyl 4-(2,4-difluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: CaV1.2 IC50 = 20 nM; CaV1.3 IC50 = 58 nM |
| Quantified Difference | Not calculable for target compound. |
| Conditions | HEK293 cells expressing Cav1.2/Cav1.3; FLIPR Calcium 4 assay |
Why This Matters
This data highlights the class potential but underscores the procurement risk: the target compound's specific CaV subtype profile, crucial for neuroprotection without hypotension, is entirely unvalidated.
- [1] Chang, C. C., Cao, S., Kang, S., Kai, L., Tian, X., Pandey, P., ... & Silverman, R. B. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates toward voltage-dependent L-type Ca2+ channels CaV1.3 and CaV1.2. Bioorganic & Medicinal Chemistry, 18(9), 3147-3158. View Source
